molecular formula C46H71N10NaO15S B610441 Reltecimod sodium CAS No. 1943755-99-4

Reltecimod sodium

Cat. No. B610441
M. Wt: 1059.18
InChI Key: GQYCKGDMCOZFKT-CHDMJDELSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.

Scientific Research Applications

Immune Modulation in Necrotizing Soft Tissue Infections

Reltecimod, known as a CD 28 T-lymphocyte receptor mimetic, has shown effectiveness in improving the outcome of severe Necrotizing Soft Tissue Infections (NSTI). A study highlighted its role in inhibiting T-cell stimulation caused by various bacterial pathogens. In a randomized trial, early administration of reltecimod significantly improved the primary composite endpoint in the per-protocol population, particularly in resolving organ dysfunction and improving hospital discharge status (Bulger et al., 2020).

Pharmacokinetic and Pharmacodynamic Profile

Reltecimod demonstrates a short plasma half-life in both humans and animal models. Its rapid redistribution to lymphatic tissues, where T cells are produced, contributes to its prolonged clinical benefits. The lymphatic concentration of reltecimod is substantially higher than its plasma concentration shortly after administration. This suggests that reltecimod's prolonged effects result from fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).

Dosing Regimen in Mouse Models of Infection

Research on mouse models of lethal infection has indicated that a single dose of reltecimod is more effective than multiple doses. This finding is based on the drug's ability to modulate the host immune response by targeting the co-stimulatory pathway essential for inducing pro-inflammatory cytokines. The single therapeutic dose of reltecimod led to early decreases in cytokine/chemokine levels and circulating leukocyte subpopulations (Edgar et al., 2019).

properties

CAS RN

1943755-99-4

Product Name

Reltecimod sodium

Molecular Formula

C46H71N10NaO15S

Molecular Weight

1059.18

IUPAC Name

sodium (S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoate

InChI

InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/q;+1/p-1/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1

InChI Key

GQYCKGDMCOZFKT-CHDMJDELSA-M

SMILES

CSCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C(O)=O)C)=O)CC([O-])=O)=O)CC1=CC=C(O)C=C1)=O)C)=O)C(C)C)=O)CC(C)C)=O)NC([C@@H]2CCCN2C([C@@H](NC([C@H](N)C)=O)CO)=O)=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Reltecimod sodium;  AB103 sodium;  AB 103 sodium;  AB-103 sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod sodium
Reactant of Route 2
Reltecimod sodium
Reactant of Route 3
Reltecimod sodium
Reactant of Route 4
Reltecimod sodium
Reactant of Route 5
Reltecimod sodium
Reactant of Route 6
Reltecimod sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.